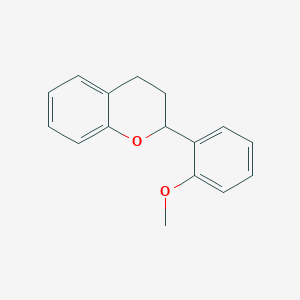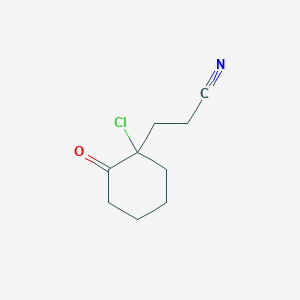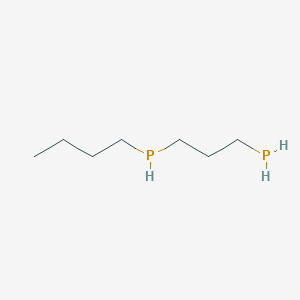
Butyl(3-phosphanylpropyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(3-phosphanylpropyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to a butyl and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl(3-phosphanylpropyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphine groups, which can act as nucleophiles or ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds as substrates, with the phosphine groups replacing the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which butyl(3-phosphanylpropyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The phosphine groups can also engage in single-electron-transfer (SET) reactions, generating radical species that can further react to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tris(2-methoxyphenyl)phosphine: Known for its applications in homogeneous catalysis.
Diallylphenylphosphine: Utilized in the synthesis of various organophosphorus compounds.
Uniqueness: Butyl(3-phosphanylpropyl)phosphane is unique due to its dual phosphine groups attached to aliphatic chains, which provide distinct steric and electronic properties compared to aromatic phosphines. This structural uniqueness allows it to participate in a broader range of chemical reactions and form more diverse complexes with metal ions.
Eigenschaften
CAS-Nummer |
66192-77-6 |
|---|---|
Molekularformel |
C7H18P2 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3 |
InChI-Schlüssel |
FVGCLHASFZKART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCPCCCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
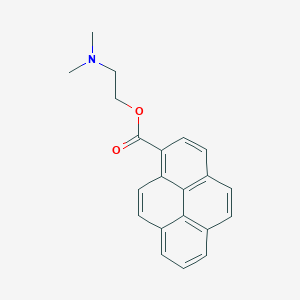
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

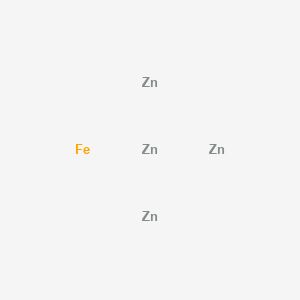
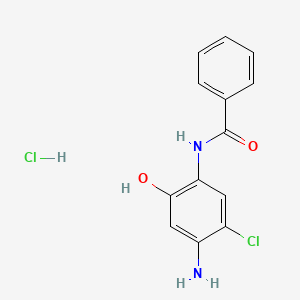
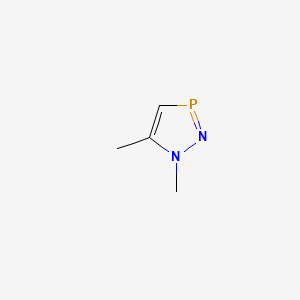
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

